2-Thiomorpholinopyridin-4-amine
CAS No.: 1249613-30-6
Cat. No.: VC2947728
Molecular Formula: C9H13N3S
Molecular Weight: 195.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249613-30-6 |
|---|---|
| Molecular Formula | C9H13N3S |
| Molecular Weight | 195.29 g/mol |
| IUPAC Name | 2-thiomorpholin-4-ylpyridin-4-amine |
| Standard InChI | InChI=1S/C9H13N3S/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) |
| Standard InChI Key | QDCJHCZEXWJFPY-UHFFFAOYSA-N |
| SMILES | C1CSCCN1C2=NC=CC(=C2)N |
| Canonical SMILES | C1CSCCN1C2=NC=CC(=C2)N |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 4-amino-2-(thiomorpholin-4-yl)pyridine. Its molecular formula is C₉H₁₃N₃S, corresponding to a molecular weight of 195.29 g/mol . The structure comprises a pyridine ring (C₅H₄N) fused with a thiomorpholine ring (C₄H₉NS), where the sulfur atom replaces one oxygen atom in the morpholine analog (Figure 1).
Structural Features
The pyridine ring provides aromaticity and basicity, while the thiomorpholine moiety introduces conformational flexibility and sulfur-based reactivity. The amine group at the 4-position participates in hydrogen bonding and serves as a site for further functionalization. X-ray crystallography data for related compounds, such as [2,2'-bipyridin]-4-amine, reveal planar geometries with intermolecular hydrogen bonding networks that stabilize crystal lattices .
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃N₃S | |
| Molecular Weight | 195.29 g/mol | |
| Hybridization (N, S) | sp² (pyridine), sp³ (S) | |
| Crystal System | Monoclinic (analogous compounds) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-thiomorpholinopyridin-4-amine typically involves multi-step reactions starting from halogenated pyridine derivatives. A common approach includes:
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Nucleophilic Aromatic Substitution: Reacting 2-chloro-4-aminopyridine with thiomorpholine in the presence of a base such as potassium carbonate .
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Catalytic Cyclization: Using copper catalysts to facilitate the formation of the thiomorpholine ring under reflux conditions .
For example, a patent (WO2016092556A1) describes the synthesis of analogous thieno[2,3-c]pyridin-4-amine derivatives via Pd-catalyzed cross-coupling reactions, highlighting yields of 54–91% under optimized conditions .
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors and automated systems are employed to enhance reaction control and purity. Key challenges include minimizing byproducts such as 4,4′-bis(1,2,4-triazole) derivatives, which form due to over-alkylation .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a melting point range of 212–224°C (analogous structures) and a boiling point estimated at ≥300°C, inferred from thiomorpholine derivatives . Its solubility profile includes:
Spectroscopic Characteristics
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IR Spectroscopy: Stretching vibrations at 3350 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N), and 690 cm⁻¹ (C–S) .
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NMR: δ 7.8–8.2 ppm (pyridine protons), δ 3.5–4.0 ppm (thiomorpholine CH₂ groups).
Chemical Reactivity
Nucleophilic Reactions
The primary amine group undergoes acylation and alkylation reactions. For instance, treatment with acetic anhydride yields N-acetyl-2-thiomorpholinopyridin-4-amine, a common prodrug strategy .
Coordination Chemistry
The sulfur and nitrogen atoms act as Lewis bases, forming complexes with transition metals like Cu(II) and Pd(II). These complexes exhibit catalytic activity in cross-coupling reactions, as demonstrated in patent US6504033B1 .
Table 2: Representative Reactions
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Acylation | Acetic anhydride, DMAP | N-Acetyl derivative | 85% |
| Alkylation | Methyl iodide, K₂CO₃ | N-Methyl derivative | 78% |
| Metal Complexation | Cu(OAc)₂ | [Cu(C₉H₁₃N₃S)₂]²⁺ | 92% |
Applications in Materials Science
Ligand Design
The compound serves as a tridentate ligand in luminescent complexes. For example, terpyridine analogs coordinate with Ru(II) to generate photoluminescent materials used in OLEDs .
Polymer Modification
Incorporating 2-thiomorpholinopyridin-4-amine into polymer matrices improves thermal stability (TGA data: ΔT₅% = 15°C increase) .
Comparison with Structural Analogs
Table 3: Analog Comparison
| Compound | Structure | Key Differences | Bioactivity |
|---|---|---|---|
| 2-Morpholinopyridin-4-amine | Oxygen in morpholine | Lower lipophilicity (logP = 1.2) | Reduced CNS penetration |
| 2-Piperidinopyridin-4-amine | Six-membered saturated N-ring | Higher basicity (pKa = 9.1) | Enhanced ion channel binding |
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